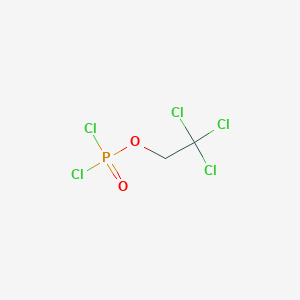

2,2,2-Trichloroethyl dichlorophosphate

Description

Significance of Organophosphorus Compounds in Synthetic Chemistry

Organophosphorus compounds, organic molecules containing phosphorus, represent a crucial and diverse class of substances in synthetic chemistry. wikipedia.org Their significance stems from their wide-ranging applications, from vital roles in agriculture and medicine to indispensable tools in organic synthesis. frontiersin.org In the realm of synthetic chemistry, phosphonates are extensively utilized as improved Wittig reagents for the synthesis of alkenes, and phosphines serve as critical ligands in metal-catalyzed reactions, offering high stereoselectivity. frontiersin.org Furthermore, the phosphoryl (P=O) group's ability to coordinate with metals makes these compounds effective extractants. frontiersin.org The versatility of phosphorus, which can exist in various oxidation states, allows for a vast array of compound types, with phosphorus(V) and phosphorus(III) derivatives being the most predominant. wikipedia.org

Role of Halogenated Alcohols in Chemical Synthesis

Halogenated alcohols are valuable intermediates in organic synthesis, primarily because the hydroxyl (-OH) group can be substituted by a halogen atom (Cl, Br, I). chemistrywithdrsantosh.com This transformation is significant as it converts a poor leaving group (-OH) into a good leaving group (halide), paving the way for a multitude of subsequent nucleophilic substitution reactions. chemistrywithdrsantosh.compressbooks.pub These reactions are fundamental for introducing a wide range of functional groups into a molecule. chemistrywithdrsantosh.com The process of halogenating an alcohol can be achieved using various reagents, including hydrogen halides, phosphorus trihalides (like PBr₃), and thionyl chloride (SOCl₂). chemistrywithdrsantosh.compressbooks.pub The choice of reagent and reaction conditions can influence the stereochemical outcome of the synthesis. chemistrywithdrsantosh.com Halogenated compounds derived from these alcohols are important in the production of pharmaceuticals and agrochemicals. acs.org

Overview of Phosphoryl Chlorides in Organic Transformations

Phosphoryl chloride (POCl₃) is a highly reactive chemical intermediate widely used in organic synthesis. wikipedia.orgrsc.org Its primary industrial application is in the manufacturing of phosphate (B84403) esters, which serve as flame retardants, plasticizers, and hydraulic fluids. wikipedia.orgyoutube.com In laboratory settings, POCl₃ is a powerful dehydrating agent, capable of converting primary amides to nitriles and facilitating cyclization reactions like the Bischler-Napieralski reaction. wikipedia.orgyoutube.com It is also a key reagent in the Vilsmeier-Haack reaction for the formylation of aromatic compounds. wikipedia.orgrsc.org The reaction of phosphoryl chloride with alcohols is a standard method for producing organophosphates. wikipedia.org The selectivity of its reactions can be controlled, for instance, by using different organometallic reagents to achieve mono-, di-, or tri-substitution on the phosphorus atom. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-2-dichlorophosphoryloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl5O2P/c3-2(4,5)1-9-10(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXWVOZHVCJRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl5O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066433 | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18868-46-7 | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18868-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodichloridic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trichloroethyl Dichlorophosphate

Direct Synthetic Routes

The principal method for synthesizing 2,2,2-Trichloroethyl dichlorophosphate (B8581778) involves the direct reaction of a phosphorus oxyhalide with a halogenated alcohol. This approach is favored for its straightforwardness and utilization of common industrial reagents.

Reactions Involving Phosphorus Oxychloride and 2,2,2-Trichloroethanol (B127377)

A well-documented and practical synthesis of 2,2,2-Trichloroethyl dichlorophosphate proceeds through the reaction of phosphorus oxychloride (POCl₃) with 2,2,2-Trichloroethanol (Cl₃CCH₂OH). prepchem.com This reaction leads to the formation of the desired phosphorodichloridate and hydrogen chloride (HCl) as a byproduct. prepchem.com

In a typical procedure, an excess of phosphorus oxychloride is employed to ensure the complete conversion of the alcohol. prepchem.com A reported synthesis uses a molar ratio of approximately 1.23 moles of phosphorus oxychloride to 1 mole of 2,2,2-trichloroethanol. prepchem.com This excess of the phosphorus reagent helps to drive the reaction to completion and facilitates the reaction of the less volatile alcohol.

Table 1: Stoichiometry of the reaction between Phosphorus Oxychloride and 2,2,2-Trichloroethanol prepchem.com

| Reactant | Molar Amount (mol) | Mass (g) | Role |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | 0.59 | 90 | Reagent/Excess |

The reaction conditions are critical for achieving a successful synthesis and maximizing the yield. The process involves a controlled addition of the alcohol to the phosphorus oxychloride, followed by a period of heating to drive the reaction to completion. prepchem.com The evolution of hydrogen chloride gas is a key indicator of the reaction's progress. prepchem.com

Table 2: Optimized Reaction Parameters prepchem.com

| Parameter | Value/Condition |

|---|---|

| Initial Temperature | 25° C |

| Addition Time | 2 hours |

| Reaction Temperature | 100°-125° C |

| Reaction Time | 14 hours |

The initial slow addition of 2,2,2-trichloroethanol to phosphorus oxychloride at room temperature helps to control the initial exothermic reaction. prepchem.com Subsequently, heating the mixture for an extended period ensures the complete formation of the phosphorodichloridate. prepchem.com

The isolation of this compound from the reaction mixture is achieved through distillation. prepchem.com Given the nature of the reactants and the product, vacuum distillation is necessary to purify the compound without decomposition. The final product is a liquid with a specified boiling point at reduced pressure. prepchem.com

Table 3: Purification and Product Details prepchem.com

| Parameter | Value |

|---|---|

| Purification Method | Distillation |

| Boiling Point | 84° C at 3 mm Hg |

Alternative Preparative Approaches for Phosphorodichloridates

While the direct reaction of phosphorus oxychloride with the corresponding alcohol is the most common route, other general strategies exist for preparing phosphorodichloridates, particularly those with halogenated alkyl groups.

The synthesis of halogenated alkyl phosphorodichloridates fundamentally relies on the reaction between an alcohol and a phosphorus halide. The "halogenated alkyl" component is typically introduced by using a pre-halogenated alcohol as the starting material, as seen in the case of 2,2,2-trichloroethanol. prepchem.comwikipedia.org

General methods for the formation of similar organophosphorus compounds often involve phosphorus(III) or phosphorus(V) halides. libretexts.org For instance, chloroalkanes can be synthesized by reacting an alcohol with phosphorus(III) chloride or phosphorus(V) chloride. libretexts.org These principles can be extended to the synthesis of phosphorodichloridates, where the alcohol's hydroxyl group is replaced by a dichlorophosphoryl group (-P(O)Cl₂).

The key strategy involves the careful selection of a halogenated alcohol and reacting it with a suitable phosphorylating agent like phosphorus oxychloride. The reactivity of the alcohol and the stability of the resulting phosphorodichloridate are crucial factors to consider. Alternative halogenating agents are also employed in organophosphorus chemistry, which could theoretically be adapted for these syntheses. google.com

Competitive Reactions in Phosphorus Ester Formation

The synthesis of phosphorus esters, such as this compound, is often accompanied by competitive reactions that can influence the yield and purity of the desired product. One common synthetic route involves the reaction of phosphorus oxychloride (POCl₃) with an alcohol, in this case, 2,2,2-trichloroethanol. During this process, the stepwise substitution of chlorine atoms on the phosphorus center can lead to a mixture of products.

The primary reaction sequence is as follows:

Monosubstitution: POCl₃ + CCl₃CH₂OH → CCl₃CH₂OP(O)Cl₂ + HCl

Disubstitution: CCl₃CH₂OP(O)Cl₂ + CCl₃CH₂OH → (CCl₃CH₂O)₂P(O)Cl + HCl

Trisubstitution: (CCl₃CH₂O)₂P(O)Cl + CCl₃CH₂OH → (CCl₃CH₂O)₃PO + HCl

To selectively obtain the dichlorophosphate, reaction conditions must be carefully controlled. The stoichiometry of the reactants is a critical factor. Using a molar excess of phosphorus oxychloride favors the formation of the monosubstituted product, this compound.

A specific synthetic procedure illustrates this principle: 0.48 moles of 2,2,2-trichloroethanol are added slowly to 0.59 moles of phosphorus oxychloride. prepchem.com The mixture is then heated to drive the reaction, which results in the evolution of hydrogen chloride gas. prepchem.com The desired this compound is subsequently isolated by distillation. prepchem.com

Table 1: Reactant Stoichiometry and Product Distribution in the Synthesis of this compound

| Molar Ratio (POCl₃ : CCl₃CH₂OH) | Predominant Product |

|---|---|

| > 1 : 1 | This compound |

| ~ 1 : 2 | Bis(2,2,2-trichloroethyl) phosphorochloridate |

Note: This table represents theoretical outcomes based on stoichiometry. Actual product distribution may vary with reaction conditions.

Precursors and Intermediate Derivatizations

The synthesis of this compound can also be approached through the use of phosphorus(III) precursors and their subsequent transformation.

Formation from Related Phosphorus(III) Chlorides and Aldehydes

While direct synthesis from aldehydes is less common for this specific compound, analogous reactions in organophosphorus chemistry suggest potential pathways. The reaction of phosphorus trichloride (B1173362) (PCl₃) with alcohols or phenols is a standard method for producing phosphorodichloridites. In this context, 2,2,2-trichloroethyl phosphorodichloridite (CCl₃CH₂OPCl₂) is a key phosphorus(III) intermediate. nih.gov

The formation of acyl(chloro)phosphines through the insertion of a phosphinidene (B88843) into a C-Cl bond of acyl chlorides provides a parallel for the reactivity of phosphorus(III) species with chlorinated compounds. researchgate.net This highlights the electrophilic nature of the phosphorus center and its susceptibility to attack by nucleophiles, a fundamental principle in the formation of phosphorus esters.

Oxidation Pathways of Phosphite (B83602) Intermediates

The conversion of a phosphorus(III) intermediate, such as 2,2,2-trichloroethyl phosphorodichloridite, to the corresponding phosphorus(V) dichlorophosphate requires an oxidation step. Various oxidizing agents can be employed for this transformation.

Research on the oxidation of di- and triorganyl phosphites has shown that they can be smoothly converted to the corresponding chlorophosphates. researchgate.net One such method utilizes bis(p-anisyl)tellurium(IV) dichloride in carbon tetrachloride at ambient temperature. researchgate.net The proposed mechanism involves the attack of the phosphorus center of the trivalent phosphite on the partially positive chlorine of the tellurium compound. researchgate.net

Another general oxidation pathway involves the use of oxidizing agents like hydrogen peroxide. Studies on the degradation of related organophosphate esters, such as tri(2-chloroethyl) phosphate (B84403) (TCEP), by UV/H₂O₂ systems demonstrate the susceptibility of the phosphate ester to oxidative processes. nih.gov While this study focuses on degradation, the underlying principles of oxidation are relevant.

Table 2: Potential Oxidizing Agents for the Conversion of 2,2,2-Trichloroethyl Phosphorodichloridite

| Oxidizing Agent | Reaction Conditions | Product |

|---|---|---|

| Bis(p-anisyl)tellurium(IV) dichloride | Carbon tetrachloride, ambient temperature | This compound |

| Hydrogen Peroxide (H₂O₂) | Varies | This compound and potential byproducts |

Chemical Reactivity and Reaction Mechanisms of 2,2,2 Trichloroethyl Dichlorophosphate

Role as a Phosphorylating Agent

2,2,2-Trichloroethyl dichlorophosphate (B8581778) is a key player in phosphorylation reactions, a fundamental process in both biological systems and chemical synthesis. The presence of two chlorine atoms and a 2,2,2-trichloroethoxy group attached to the central phosphorus atom significantly influences its reactivity, rendering the phosphorus center highly susceptible to nucleophilic attack. This characteristic allows for the efficient transfer of a phosphate (B84403) group to a variety of nucleophiles, most notably the hydroxyl groups of alcohols and polyols.

The 2,2,2-trichloroethyl group itself is a crucial component of this reagent. It serves as a protecting group for the resulting phosphate ester, which can be selectively removed under specific reductive conditions, a feature that enhances its utility in multi-step syntheses.

Mechanisms of Phosphate Ester Formation

The formation of phosphate esters using 2,2,2-trichloroethyl dichlorophosphate proceeds through a well-defined mechanistic pathway involving the attack of a nucleophile on the electrophilic phosphorus atom.

The reaction of this compound with a hydroxyl-containing substrate, such as an alcohol, is a classic example of a nucleophilic acyl substitution reaction at a phosphorus center. The general mechanism can be described as follows:

Nucleophilic Attack: The oxygen atom of the hydroxyl group of the substrate acts as a nucleophile, attacking the electron-deficient phosphorus atom of this compound.

Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, high-energy pentacoordinate phosphorus intermediate.

Departure of a Leaving Group: The intermediate then collapses, expelling one of the chlorine atoms as a chloride ion (a good leaving group), resulting in the formation of the new P-O bond of the phosphate ester.

The key intermediate in phosphorylation reactions involving this compound is a pentacoordinate phosphorus intermediate . These species have a trigonal bipyramidal geometry, with the five substituents arranged around the central phosphorus atom. The stability and fate of this intermediate are crucial in determining the reaction's outcome.

The structure of the pentacoordinate intermediate can influence the stereochemistry of the reaction if the phosphorus atom or the substrate is chiral. The relative positions of the incoming nucleophile and the leaving group in the trigonal bipyramidal structure dictate whether the reaction proceeds with inversion or retention of configuration at the phosphorus center. While detailed stereochemical studies specifically on this compound are not extensively documented in readily available literature, the principles of nucleophilic substitution at phosphorus suggest that an S_N_2-like mechanism, leading to inversion of configuration, is a plausible pathway.

Scope of Phosphorylation Reactions

The utility of this compound as a phosphorylating agent extends to a range of hydroxyl-containing substrates.

This compound can effectively phosphorylate primary, secondary, and tertiary alcohols. The reactivity generally follows the order of steric hindrance, with primary alcohols reacting more readily than secondary, and tertiary alcohols being the least reactive. This differential reactivity can sometimes be exploited for selective phosphorylation in molecules containing multiple hydroxyl groups of different types.

The table below summarizes the general reactivity of this compound with different types of alcohols.

| Substrate Type | General Reactivity | Products |

| Primary Alcohols | High | 2,2,2-Trichloroethyl alkyl dichlorophosphate, Bis(2,2,2-trichloroethyl) dialkyl phosphate |

| Secondary Alcohols | Moderate | 2,2,2-Trichloroethyl alkyl dichlorophosphate, Bis(2,2,2-trichloroethyl) dialkyl phosphate |

| Tertiary Alcohols | Low | 2,2,2-Trichloroethyl alkyl dichlorophosphate (often in lower yields) |

Table 1: General Reactivity of this compound with Alcohols

While comprehensive studies detailing selective phosphorylation strategies using specifically this compound are not widely published, general principles of selective protection and functionalization of polyols can be applied. The inherent difference in reactivity between primary, secondary, and tertiary hydroxyl groups provides a basis for achieving selectivity.

For instance, in a diol containing both a primary and a secondary alcohol, careful control of reaction conditions (e.g., stoichiometry of the phosphorylating agent, temperature, and reaction time) can favor the monophosphorylation of the more accessible primary hydroxyl group. The use of a stoichiometric amount of this compound at low temperatures would likely enhance the selectivity for the primary alcohol.

Further strategic approaches could involve the use of protecting groups to temporarily block more reactive hydroxyl groups, allowing for the phosphorylation of the desired less reactive site. Subsequent deprotection would then yield the selectively phosphorylated polyol. However, specific and optimized protocols for such selective reactions with this compound would require empirical development for each particular substrate.

Applications as a Protecting Group Reagent

The 2,2,2-trichloroethyl group is valued for its role in protecting alcohols, amines, and carboxylic acids, but it is especially significant in the protection of phosphate groups during the synthesis of complex biomolecules like nucleotides and phosphopeptides. nih.govnih.gov

The introduction of the 2,2,2-trichloroethyl phosphate protecting group involves the reaction of an alcohol, such as a nucleoside's hydroxyl group, with a phosphorylating agent like bis(2,2,2-trichloroethyl) phosphorochloridate. sigmaaldrich.com This type of reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or 2,6-lutidine, to neutralize the hydrochloric acid byproduct. utsouthwestern.edu

The reaction proceeds via nucleophilic attack of the hydroxyl group on the phosphorus atom of the dichlorophosphate, leading to the displacement of a chloride ion and the formation of a stable phosphotriester. The presence of the electron-withdrawing trichloroethyl groups enhances the stability of the resulting protected phosphate.

Table 1: Conditions for Introduction of TCE Protecting Group

| Reactant | Reagent | Base | Solvent | Outcome |

|---|---|---|---|---|

| Alcohol (R-OH) | (Cl₃CCH₂O)₂P(O)Cl | Pyridine | Dichloromethane (CH₂Cl₂) | Formation of R-O-P(O)(OCH₂CCl₃)₂ |

A key advantage of the TCE group is its selective removal under conditions that often leave other protecting groups, such as Boc or Fmoc, intact. total-synthesis.com This orthogonality is critical in multi-step syntheses. libretexts.org

The most common method for cleaving the 2,2,2-trichloroethyl group is through reductive elimination using a zinc-copper couple (Zn-Cu) in a solvent like dimethylformamide (DMF) or acetic acid. researchgate.netthieme-connect.de The reaction mechanism involves a two-electron reduction of the trichloromethyl group by zinc.

The proposed mechanism proceeds as follows:

Single electron transfer from zinc to one of the chlorine atoms, leading to its elimination as a chloride ion and the formation of a β-dichloroethyl radical.

A second electron transfer from another zinc atom to the radical species, forming a β-dichloroethyl anion.

This intermediate is unstable and undergoes rapid 1,2-elimination (β-elimination).

The elimination results in the formation of the deprotected phosphate, 1,1-dichloroethene, and zinc chloride. chem-station.comchimia.ch

This process is highly efficient and selective, making it a cornerstone of phosphotriester-based oligonucleotide synthesis. thieme-connect.de

While zinc-based reduction is prevalent, several alternative strategies have been developed to address specific substrate sensitivities or to provide milder reaction conditions.

Samarium(II) Iodide (SmI₂): This single-electron transfer reagent can be used for deprotection under very mild, neutral conditions, although its cost can be a limiting factor for large-scale synthesis. chimia.ch

Electrochemical Reduction: Electrolysis offers a reagent-free method for the reductive cleavage of the Troc group, a related protecting group, and can be applied to TCE phosphates. total-synthesis.com

Titanocene (B72419) Dichloride/Zinc: A catalytic system using titanocene dichloride (Cp₂TiCl₂) with zinc dust provides a mild and efficient method for the reductive cleavage of TCE esters at room temperature, avoiding harsh acidic or aqueous conditions. chimia.chnih.gov

Tetrabutylammonium Fluoride (B91410) (TBAF): In some cases, TBAF can be used to remove the Troc group, which is structurally similar to the TCE group, under mild conditions. researchgate.net

Palladium-Catalyzed Hydrogenolysis: Removal of the TCE group can be achieved through hydrogenolysis, for instance, in an aqueous ethanol (B145695) solution, which is particularly useful in phosphoserine peptide synthesis. nih.gov

Table 2: Comparison of TCE Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Standard Reductive Elimination | Zn-Cu couple, Acetic Acid | Room temperature to mild heating | High efficiency, good selectivity | Can be harsh for acid-sensitive substrates |

| Titanocene Catalysis | Cp₂TiCl (catalyst), Zn dust | Room temperature, aprotic | Very mild, neutral conditions | Requires specialized catalyst |

| Samarium(II) Iodide | SmI₂ | Room temperature, neutral | Extremely mild | High cost of reagent |

| Hydrogenolysis | Pd catalyst, H₂ | Aqueous ethanol | Efficient for specific substrates | Not compatible with other reducible groups |

| Fluoride-based | Tetrabutylammonium Fluoride (TBAF) | Mild, neutral | Useful for base-sensitive substrates | Substrate-dependent efficacy |

Cleavage Mechanisms of 2,2,2-Trichloroethyl Protecting Groups

Participation in Complex Molecular Assembly

The unique properties of the 2,2,2-trichloroethyl protecting group have made it instrumental in the chemical synthesis of complex biological macromolecules.

The phosphotriester method was a foundational strategy for the chemical synthesis of DNA and RNA, and the 2,2,2-trichloroethyl group was a workhorse for phosphate protection in this approach. thieme-connect.de In this methodology, this compound is used to prepare the monomeric phosphotriester building blocks from nucleosides.

The synthesis cycle involves several key steps:

Protection: The 5'-hydroxyl group of a nucleoside is protected (e.g., with a dimethoxytrityl group), and the 3'-hydroxyl group is reacted with a phosphorylating agent like bis(2,2,2-trichloroethyl) phosphorochloridate in the presence of a base. This forms a protected nucleoside 3'-phosphotriester.

Coupling: The resulting monomer is then coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support. This reaction is facilitated by a coupling agent.

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of failure sequences.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

Deprotection: After the full oligonucleotide has been assembled, the protecting groups are removed. The 2,2,2-trichloroethyl groups on the phosphate backbone are cleaved, typically using the zinc-copper amalgam method described previously, to yield the natural phosphodiester linkages. thieme-connect.de

The stability of the TCE-protected phosphotriester to the conditions of the synthesis cycle, combined with its clean and selective removal at the end, was a major reason for its widespread adoption before being largely superseded by the phosphoramidite (B1245037) method. thieme-connect.deumich.edu

Coupling Reactions in Natural Product Derivatization

The derivatization of natural products is a critical strategy for modulating their biological activity, solubility, and pharmacokinetic properties. The 2,2,2-trichloroethyl (TCE) phosphate moiety can be introduced onto natural products containing hydroxyl groups using this compound as the phosphorylating agent. This process involves the nucleophilic attack of a hydroxyl group from the natural product on the phosphorus atom of the dichlorophosphate, leading to the displacement of a chloride ion and the formation of a phosphodiester or phosphorotriester linkage.

While direct examples of coupling natural products with this compound are not prevalent in the reviewed literature, the utility of the TCE group in coupling reactions is established. For instance, 2,2,2-trichloroethyl aryl- and vinyldiazoacetates are synthesized through palladium-catalyzed cross-coupling reactions. nih.gov These diazoacetate reagents have emerged as valuable tools in rhodium-carbene chemistry for C-H functionalization. nih.govnih.gov This suggests that a natural product, once derivatized with a 2,2,2-trichloroethyl phosphate group, could potentially undergo further modifications or be used in subsequent coupling reactions. The TCE group itself serves as a protecting group that can be removed under specific conditions, adding to its synthetic utility.

Role in Prodrug Synthesis

The development of prodrugs is a key strategy to overcome limitations of pharmacologically active compounds, such as poor membrane permeability or rapid metabolism. Phosphate esters are commonly employed in prodrug design to enhance water solubility and facilitate targeted delivery. The 2,2,2-trichloroethyl group is a well-established protecting group for phosphates in the synthesis of mononucleotides, which are themselves a form of prodrug.

This compound can serve as a key reagent in the synthesis of phosphate-based prodrugs. In this role, it reacts with a hydroxyl-containing parent drug to form a 2,2,2-trichloroethyl phosphodiester. The high electrophilicity of the phosphorus atom in the dichlorophosphate facilitates this reaction. The resulting prodrug masks a polar hydroxyl group, increasing the lipophilicity of the molecule and potentially enhancing its ability to cross cell membranes.

One prominent example of a phosphate prodrug strategy is the cycloSal-approach, which utilizes salicyl alcohol derivatives to create a lipophilic phosphate triester. google.com The synthesis of these cycloSal-prodrugs often proceeds through a cyclosaligenyl phosphochloridate intermediate. While not a direct application, this compound could be envisioned as a precursor in similar multi-step prodrug synthesis strategies where a robust, cleavable phosphate protecting group is required.

Other Related Transformations

Beyond its use in phosphorylation, this compound is a potential precursor for other valuable chemical intermediates.

Phosphoryl azides, such as diphenylphosphoryl azide (B81097) (DPPA), are versatile reagents in organic synthesis, notably used in peptide coupling and the Curtius rearrangement. wikipedia.org The synthesis of these azides typically involves the reaction of a phosphoryl chloride with an azide salt, such as sodium azide. orgsyn.orgnih.govelsevierpure.com

Following this general principle, this compound can be considered a precursor for the synthesis of 2,2,2-trichloroethyl phosphoryl diazide or the corresponding chloroazide. The reaction would proceed via nucleophilic substitution at the phosphorus center, where one or both of the chloride atoms are displaced by the azide anion (N₃⁻). Caution is warranted in such syntheses, as organo-azide compounds can be thermally unstable and potentially explosive. orgsyn.org The resulting 2,2,2-trichloroethyl-containing phosphoryl azide would be a reactive intermediate, capable of transferring the azido (B1232118) group in various synthetic applications.

Table 1: General Reaction for Phosphoryl Azide Synthesis

| Reactants | Product (Hypothetical) | Reaction Type |

| This compound, Sodium Azide | 2,2,2-Trichloroethyl phosphoryl diazide | Nucleophilic Substitution |

| This compound, Sodium Azide | 2,2,2-Trichloroethyl azidochlorophosphate | Nucleophilic Substitution |

The chlorine atoms on the phosphorus of this compound can be exchanged for other halogens, such as fluorine or bromine, through reactions with appropriate halide salts. This transformation would yield other halogenated phosphate esters with potentially different reactivity profiles.

For instance, reaction with a fluorinating agent like sodium fluoride could lead to the formation of 2,2,2-trichloroethyl difluorophosphate or the mixed chlorofluorophosphate. Such fluorine-containing organophosphorus compounds are of interest due to the unique electronic properties imparted by the highly electronegative fluorine atoms. Fluoride's high affinity for phosphorus could drive this exchange. nih.gov Similarly, reaction with a bromide source could yield the corresponding bromo-derivatives. These transformations expand the synthetic utility of this compound, allowing for the generation of a wider range of reactive phosphorylating agents.

Table 2: Potential Halogen Exchange Reactions

| Reagent | Potential Product |

| Sodium fluoride | 2,2,2-Trichloroethyl difluorophosphate |

| Sodium bromide | 2,2,2-Trichloroethyl dibromophosphate |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,2,2-trichloroethyl dichlorophosphate (B8581778), providing detailed information about the phosphorus, carbon, and proton environments within the molecule.

Phosphorus-31 NMR in Reaction Monitoring and Structural Elucidation

Phosphorus-31 (³¹P) NMR spectroscopy is a highly effective and direct method for analyzing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope. oxinst.com This technique is particularly valuable for confirming the structure of 2,2,2-trichloroethyl dichlorophosphate and for monitoring the progress of reactions in which it is a reactant or product.

The chemical environment of the phosphorus atom in this compound is that of a phosphorodichloridate. This class of compounds typically exhibits ³¹P NMR signals in a distinct region of the spectrum. The phosphorus atom is bonded to one oxygen of the trichloroethyl ester group, a phosphoryl oxygen (P=O), and two chlorine atoms. The high electronegativity of the two chlorine atoms directly attached to the phosphorus center causes a significant downfield shift. For phosphorodichloridates, chemical shifts are generally observed in the range of +3 to +7 ppm relative to the 85% H₃PO₄ standard. Therefore, the signal for this compound is expected to appear as a single resonance in this region in the proton-decoupled spectrum.

In a proton-coupled ³¹P NMR spectrum, this signal would be expected to split into a triplet due to coupling with the two adjacent protons of the methylene (B1212753) (-CH₂-) group. The magnitude of this three-bond coupling (³JP-H) is typically in the range of 5 to 10 Hz. huji.ac.il This coupling provides definitive evidence for the connectivity between the dichlorophosphate group and the 2,2,2-trichloroethoxy moiety.

During a synthesis, ³¹P NMR can be used to monitor the conversion of starting materials (e.g., phosphoryl chloride, POCl₃, δ ≈ +2.2 ppm) to the desired product, allowing for real-time assessment of reaction completeness. oxinst.com

Table 1: Predicted ³¹P NMR Data for this compound

| Parameter | Predicted Value | Multiplicity (Coupled) |

|---|---|---|

| Chemical Shift (δ) | ~ +3 to +7 ppm | Triplet |

Carbon-13 and Proton NMR for Structural Confirmation

¹³C and ¹H NMR spectroscopies provide complementary data to confirm the organic portion of the molecule and its linkage to the phosphate (B84403) core.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be simple, showing a single signal corresponding to the methylene (-CH₂-) protons. This signal is anticipated to appear as a doublet due to coupling with the phosphorus-31 nucleus (³JH-P), as discussed previously. The chemical shift of these protons is influenced by two electron-withdrawing groups: the adjacent phosphate ester and the CCl₃ group. The 2,2,2-trichloroethyl group, when part of an ester, typically shows a characteristic singlet for its CH₂ protons around 4.7-5.0 ppm. chimia.chscispace.com The additional influence of the dichlorophosphate group would likely maintain the chemical shift in this downfield region.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show two distinct signals for the two carbon atoms in the 2,2,2-trichloroethyl group.

-CH₂- Carbon: This carbon is attached to an oxygen atom and is adjacent to the CCl₃ group. Its chemical shift is expected to be in the range of 70-80 ppm. This signal may exhibit splitting due to two-bond coupling with the phosphorus nucleus (²JC-P).

-CCl₃ Carbon: This carbon is bonded to three highly electronegative chlorine atoms, which results in a significant downfield shift, typically observed in the range of 90-100 ppm. docbrown.info

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- | ~ 4.7-5.0 ppm | Doublet |

| ¹³C | -CH₂- | ~ 70-80 ppm | Singlet or Doublet |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. The molecular formula for this compound is C₂H₂Cl₅O₂P.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The presence of five chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) and one phosphorus atom in the molecule creates a highly characteristic isotopic pattern for the molecular ion [M]⁺˙ and its fragments. This unique pattern serves as a definitive confirmation of the number of chlorine atoms present, validating the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| C₂H₂³⁵Cl₅O₂P | [M]⁺˙ | 263.8236 |

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is the method of choice for separating volatile compounds from a mixture and identifying them based on their retention time and mass spectrum. reading.ac.uk This technique is well-suited for the analysis of this compound, which is expected to be sufficiently volatile for GC analysis. It is widely used for the analysis of organophosphorus compounds, including pesticides and chemical warfare agents. cromlab-instruments.esmdpi.comnih.gov

In a GC/MS analysis, the compound would first travel through a capillary column, and its retention time would be recorded. This provides a measure of its purity; a single sharp peak indicates a pure compound. After elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum would display the molecular ion peak cluster and a series of fragment ions. The fragmentation of organophosphorus compounds is often predictable. nih.gov For this compound, expected fragmentation pathways could include:

Loss of a chlorine atom from the molecular ion.

Cleavage of the P-O bond, leading to fragments corresponding to the dichlorophosphate moiety and the trichloroethoxy group.

Cleavage of the C-O bond.

Rearrangement reactions, which are common in the mass spectrometry of organophosphates. nih.gov

The unique combination of retention time and the fragmentation pattern provides a high degree of confidence in the identification and purity assessment of the compound.

Table 4: Predicted Key Mass Fragments for this compound

| m/z (for ³⁵Cl) | Possible Fragment Identity |

|---|---|

| 264 | [C₂H₂Cl₅O₂P]⁺˙ (Molecular Ion) |

| 229 | [C₂H₂Cl₄O₂P]⁺ (Loss of Cl) |

| 147 | [Cl₃CCH₂O]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the functional groups present in a molecule by probing its molecular vibrations. edinst.comhopto.org These two techniques are complementary, as their selection rules differ. triprinceton.org

For this compound, key vibrational modes would be associated with the P=O, P-Cl, P-O-C, and C-Cl bonds.

P=O Stretch: A strong absorption band in the IR spectrum is expected in the region of 1280-1320 cm⁻¹. This is a characteristic and intense peak for phosphoryl compounds.

P-Cl Stretch: Vibrations associated with the P-Cl bonds are expected to appear in the range of 500-600 cm⁻¹.

P-O-C Stretch: The P-O-C ester linkage would likely show asymmetric and symmetric stretching modes in the 1000-1100 cm⁻¹ region.

C-Cl Stretch: The C-Cl bonds of the trichloroethyl group will give rise to strong absorptions in the "fingerprint region" of the IR spectrum, typically between 600-800 cm⁻¹. northwestern.edu

Raman spectroscopy would be particularly useful for observing symmetric vibrations, which may be weak or absent in the IR spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence of all key functional groups.

Table 5: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| P=O Stretch | 1280-1320 | Strong | Medium |

| P-O-C Stretch | 1000-1100 | Strong | Medium-Weak |

| C-Cl Stretch | 600-800 | Strong | Strong |

Table of Compounds

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts.

The key functional groups and their expected vibrational frequencies are:

P=O (Phosphoryl group): A strong absorption band is anticipated in the region of 1250-1300 cm⁻¹. This band is characteristic of the phosphoryl stretch and its exact position can be influenced by the electronegativity of the attached groups (in this case, chlorine and the trichloroethoxy group).

P-O-C (Phosphorus-Oxygen-Carbon): Stretching vibrations for the P-O-C linkage are expected to appear in the fingerprint region, typically between 950 and 1100 cm⁻¹.

C-Cl (Carbon-Chlorine): The presence of multiple chlorine atoms in the trichloroethyl group would likely result in strong absorption bands in the range of 600-800 cm⁻¹.

C-H (Carbon-Hydrogen): Stretching vibrations of the methylene (-CH₂-) group are expected to be observed around 2850-2960 cm⁻¹.

Hypothetical IR Data for this compound

The following table is illustrative and based on typical ranges for the expected functional groups.

| Frequency Range (cm⁻¹) | Bond Vibration | Intensity |

| 2850-2960 | C-H stretch (methylene) | Medium |

| 1250-1300 | P=O stretch (phosphoryl) | Strong |

| 950-1100 | P-O-C stretch | Strong |

| 600-800 | C-Cl stretch | Strong |

Analysis of the IR spectrum would allow for the confirmation of these key functional groups, providing qualitative evidence for the compound's structure.

Raman Spectroscopy in Conformational Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for studying the conformational isomers of molecules. For this compound, rotation around the P-O and C-C bonds can lead to different conformers.

Raman spectroscopy would be employed to:

Identify vibrational modes that are weak or inactive in the IR spectrum. For instance, symmetric vibrations of the PCl₂ group might be more prominent in the Raman spectrum.

Analyze the low-frequency region of the spectrum, which contains information about the skeletal vibrations of the molecule. Changes in these vibrations can indicate the presence of different conformers in the sample.

By studying the Raman spectrum at different temperatures, it may be possible to determine the relative stabilities of the different conformers.

The Raman spectrum would be expected to show characteristic peaks for the P=O, P-Cl, C-Cl, and C-C bond vibrations. A detailed analysis of the number of observed bands and their polarization properties could, in principle, allow for a conformational assignment.

Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for its purification.

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction and for assessing the purity of the product. For the synthesis of this compound, TLC would be used to:

Track the consumption of starting materials.

Observe the formation of the desired product.

Identify the presence of any byproducts or impurities.

A suitable stationary phase, such as silica gel, would be used. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, would likely be a good starting point for this chlorinated organophosphate. The spots on the TLC plate can be visualized under UV light if the compound is UV-active, or by using a suitable staining agent, such as potassium permanganate or iodine vapor.

The purity of the compound can be estimated by the presence of a single spot on the TLC plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Illustrative TLC Parameters for Organophosphorus Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) or potassium permanganate stain |

Column Chromatography for Purification

Column chromatography is a widely used technique for the purification of chemical compounds on a larger scale than TLC. If the synthesis of this compound results in a mixture of products or contains unreacted starting materials, column chromatography would be the method of choice for its isolation.

The principles are similar to TLC, with the crude product mixture being loaded onto a column packed with a stationary phase, typically silica gel. The eluent, a solvent or a mixture of solvents, is then passed through the column. The components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus allowing for their separation.

For this compound, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, could be employed to effectively separate the desired product from any impurities. Fractions would be collected and analyzed by TLC to identify those containing the pure compound.

Theoretical and Computational Chemistry Studies

Quantum-Chemical Calculations

Quantum-chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. dergipark.org.trscirp.org It is often favored for its balance of accuracy and computational cost, making it suitable for organophosphorus compounds. mdpi.commdpi.com DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and parameters related to chemical reactivity. dergipark.org.trscirp.org

In studies of related organophosphorus pesticides, DFT has been used to calculate total energy, which helps in identifying the most stable molecular structures. mdpi.com The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it has been shown to provide reliable results for the geometry and vibrational frequencies of such compounds. dergipark.org.trmdpi.com For 2,2,2-trichloroethyl dichlorophosphate (B8581778), DFT would be instrumental in determining bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com For organophosphorus compounds, HOMO-LUMO analysis helps predict their reactivity towards nucleophiles and electrophiles. mdpi.comresearchgate.net Theoretical studies on similar molecules allow for the calculation of these energy levels and the visualization of the orbital distributions, identifying the likely sites of reaction. researchgate.net

Table 1: Illustrative HOMO-LUMO Data for a Related Organophosphorus Compound

This table presents hypothetical data based on typical values for similar compounds to illustrate the outputs of a HOMO-LUMO analysis.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 6.3 | Difference between LUMO and HOMO energies; indicates chemical stability. |

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface. libretexts.orgresearchgate.net These maps use a color scale, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgresearchgate.net

MESP analysis is invaluable for predicting how a molecule will interact with other chemical species. libretexts.org For 2,2,2-trichloroethyl dichlorophosphate, an MESP map would highlight the electrophilic nature of the phosphorus atom, due to the electron-withdrawing effects of the attached oxygen and chlorine atoms, and the electronegative regions around the oxygen and chlorine atoms. This provides a clear, intuitive prediction of the molecule's reactive sites. mdpi.comresearchgate.net

Conformational Analysis

The flexibility of single bonds in a molecule like this compound allows it to exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

Gas-Phase Electron Diffraction (GED) is an experimental technique used to determine the precise geometric structure of molecules in the gas phase, free from the influence of intermolecular forces found in liquids or solids. wikipedia.org In a GED experiment, a beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles. wikipedia.orgcapes.gov.br

While experimental GED data for this compound is not available, this method has been successfully applied to other organophosphorus compounds and molecules with similar structural features. capes.gov.br The experimental results from GED are often combined with high-level computational calculations to refine the structural model and provide a comprehensive understanding of the molecule's geometry. nih.gov

Ab initio (from first principles) and semi-empirical computational methods are used to explore the potential energy surface of a molecule and identify its stable conformers. Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide highly accurate results but are computationally intensive. Semi-empirical methods are faster as they use parameters derived from experimental data, but may be less accurate. researchgate.netnih.gov

For molecules with multiple rotatable bonds, such as the P-O and C-O bonds in this compound, computational scans of the potential energy surface are performed by systematically rotating these bonds. mdpi.comresearchgate.net This process identifies the low-energy conformations (local minima) and the transition states (saddle points) that connect them. The relative energies of these conformers, calculated using methods like DFT, can then be used to determine their populations at a given temperature according to the Boltzmann distribution. mdpi.com

Table 2: Illustrative Conformational Analysis Data

This table provides a hypothetical example of the kind of data generated from a conformational analysis of a molecule with two key rotational angles (τ1 and τ2).

| Conformer | τ1 (P-O-C-C) | τ2 (O-C-C-Cl) | Relative Energy (kJ/mol) | Predicted Population (%) |

| anti-gauche | 180° | 60° | 0.0 | 75 |

| anti-anti | 180° | 180° | 3.5 | 25 |

Mechanistic Insights from Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of chemical reactions. researchgate.net These methods allow for the in-silico examination of reaction pathways, transition states, and intermediate structures that are often difficult or impossible to observe experimentally. researchgate.netnih.gov For organophosphorus compounds, such studies have provided profound insights into their reactivity and the mechanisms of nucleophilic substitution. nih.govsapub.org

Transition State Characterization in Phosphorylation Reactions

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of phosphorylation reactions. nih.gov Computational studies on analogous organophosphorus compounds often focus on locating and analyzing the geometry and energy of transition state structures. nih.govnih.gov This analysis helps to determine whether a reaction proceeds through a concerted (SN2-type) or a stepwise (addition-elimination) mechanism. nih.govsapub.org The nature of the substituents on the phosphorus atom, as well as the attacking nucleophile and the leaving group, all play a crucial role in dictating the preferred pathway. sapub.orgnih.gov

For related thiophosphoryl compounds, for instance, DFT calculations have been successfully employed to distinguish between these two mechanisms by mapping the potential energy surface and identifying the presence or absence of a pentacoordinate intermediate. nih.gov However, no such specific data exists for this compound in the current body of scientific literature.

Understanding Nucleophilic Attack Pathways

The reactivity of organophosphorus compounds is largely governed by the electrophilicity of the phosphorus center, making it susceptible to nucleophilic attack. nih.gov Computational models can predict the most likely pathways for nucleophilic attack by analyzing the molecule's electronic structure, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). nih.gov

In similar phosphonates, DFT studies have been used to investigate the regioselectivity of nucleophilic attack, determining which atom in the molecule is the primary target for the nucleophile. researchgate.net These studies have successfully predicted and explained experimental outcomes by comparing the activation energies of different possible reaction pathways. researchgate.net The analysis of nucleophilic attack pathways is critical for predicting the products of a reaction and for designing new reagents with specific reactivity. Unfortunately, the scientific community has not yet published computational research that specifically details these pathways for this compound.

Environmental Behavior and Mitigation Context

Role as a Flame Retardant

Organophosphorus compounds are widely utilized as flame retardants in a variety of materials to meet fire safety standards. researchgate.net Chlorinated organophosphates, a subgroup to which 2,2,2-Trichloroethyl dichlorophosphate (B8581778) belongs, are known for their effectiveness in this role. federalregister.gov These compounds function as additive flame retardants, meaning they are physically mixed into the polymer matrix rather than being chemically bonded. researchgate.net Their flame-retardant action is typically achieved through mechanisms in both the gas and condensed phases during combustion. In the solid phase, they can promote the formation of a char layer on the polymer's surface, which acts as an insulating barrier, limiting the transfer of heat and the release of flammable volatile compounds. sigmaaldrich.com In the gas phase, the release of phosphorus- and halogen-containing radicals can interrupt the chemical reactions of combustion. sigmaaldrich.com

Epoxy and acrylate (B77674) resins are valued for their strong adhesion, chemical resistance, and mechanical properties, making them suitable for coatings, adhesives, and composites. epo.orgnih.gov To enhance their fire resistance, flame retardants are incorporated. Epoxy acrylate resins, which combine the properties of both resin types, are also a target for flame retardant additives. nih.gov

The integration of chlorinated OPFRs, such as the analogous TCEP, into these polymer systems is a common practice. specialchem.com These flame retardants are typically blended into the resin formulation before the curing process. nih.gov The compatibility of the flame retardant with the resin is crucial for maintaining the desired physical and mechanical properties of the final cured product.

The introduction of additive flame retardants can influence the polymerization and crosslinking of the resin matrix. The presence of these molecules can potentially affect the viscosity of the uncured resin and the kinetics of the curing reaction. epa.gov For instance, some organophosphorus flame retardants can act as plasticizers, which can alter the glass transition temperature and flexibility of the cured polymer. The extent of this impact depends on the specific chemical structure of the flame retardant, its concentration, and its interaction with the polymer chains. In some cases, reactive flame retardants are used, which contain functional groups that allow them to co-react with the resin and become part of the polymer network, minimizing migration and plasticizing effects. nih.gov

Potential Environmental Release and Fate Considerations

A significant concern with additive flame retardants is their potential to be released into the environment over the lifespan of the product through processes like volatilization, leaching, and abrasion. researchgate.net Once in the environment, their persistence and transformation are key factors in determining their potential impact.

The environmental degradation of organophosphorus compounds can occur through several pathways, including microbial degradation, hydrolysis, and photodegradation. Microbial degradation is a significant process, with various microorganisms capable of using these compounds as a source of phosphorus or carbon. Hydrolysis, the chemical breakdown by reaction with water, is another important degradation route, the rate of which is influenced by pH and temperature. Photodegradation, breakdown by sunlight, can also contribute to their transformation in aquatic environments.

Chlorinated organophosphorus flame retardants, such as TCEP, are noted for their persistence in the environment. federalregister.gov Their chemical stability, which contributes to their effectiveness as flame retardants, also makes them more resistant to degradation. These compounds have been detected in various environmental compartments, including indoor dust, water, and sediment, indicating their widespread presence and potential for long-range transport. federalregister.gov Transformation products resulting from partial degradation can sometimes be more toxic than the parent compound, adding another layer of complexity to their environmental risk assessment.

Advanced Environmental Analytical Methodologies for Detection (Contextual)

The detection and quantification of chlorinated organophosphorus flame retardants in environmental samples require sophisticated analytical techniques due to their often low concentrations and the complexity of the matrices.

Gas chromatography (GC) coupled with specific detectors like the flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is a common method for analyzing these compounds. For enhanced sensitivity and selectivity, mass spectrometry (MS) is often used in conjunction with GC (GC-MS or GC-MS/MS).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the analysis of OPFRs, particularly for those that are less volatile or thermally labile. Sample preparation is a critical step and often involves techniques like solid-phase extraction (SPE) to isolate and concentrate the analytes from the environmental matrix before instrumental analysis.

Historical and Contemporary Research Perspectives

Evolution of Phosphorylating Agents in Organic Synthesis

The introduction of a phosphate (B84403) group into organic molecules, a process known as phosphorylation, is a cornerstone of synthetic organic chemistry and biochemistry. wikipedia.orgwikipedia.org The historical development of phosphorylating agents has been driven by the need for reagents that offer high efficiency, selectivity, and compatibility with a wide array of functional groups. Early methods often relied on harsh reagents and conditions, limiting their application to robust substrates.

Initially, phosphorus oxychloride (POCl₃) was a commonly used phosphorylating agent. acs.org However, its high reactivity often led to a lack of selectivity and the formation of multiple byproducts. The quest for milder and more selective reagents led to the development of a variety of phosphorylating agents. The discovery of reversible protein phosphorylation in the mid-1950s by Fischer and Krebs, which earned them the Nobel Prize in 1992, highlighted the critical role of phosphorylation in biological processes and further spurred research into synthetic phosphorylation methods. nobelprize.orgnih.gov

A significant advancement came with the introduction of protected phosphorylating agents. These reagents contain protecting groups that can be removed under specific conditions, allowing for the sequential and controlled phosphorylation of different functional groups within a molecule. This strategy is crucial in the synthesis of complex biomolecules like oligonucleotides and phosphopeptides. jocpr.comwikipedia.org

The development of phosphoramidite (B1245037) chemistry in the 1980s revolutionized oligonucleotide synthesis. umich.edu Phosphoramidites, which are P(III) reagents, react with alcohols to form phosphite (B83602) triesters, which are then oxidized to the corresponding phosphate triesters. nih.gov This method offers high coupling efficiency and is amenable to automated solid-phase synthesis.

In the realm of prebiotic chemistry, researchers have explored various simple molecules as potential phosphorylating agents that could have played a role in the origin of life. mdpi.comnih.gov Compounds like cyanovinyl phosphate have been evaluated for their ability to phosphorylate nucleosides and other small molecules under plausible prebiotic conditions. acs.org

More recently, research has focused on the development of catalytic and highly chemoselective phosphorylation methods. nih.govorganic-chemistry.orgrsc.org These modern approaches aim to mimic the efficiency and selectivity of biological enzymes, known as kinases, which catalyze phosphorylation reactions with remarkable precision. acs.orgnobelprize.org The development of novel P(V)-based reagents represents a significant step in this direction, offering mild and selective phosphorylation of alcohols. organic-chemistry.orgnih.gov

Advancements in Protecting Group Chemistry Utilizing Haloalkyl Moieties

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from reacting while other parts of the molecule are being modified. wikipedia.orgorganic-chemistry.org Haloalkyl groups, particularly those containing chlorine atoms, have emerged as a versatile class of protecting groups due to their unique cleavage conditions.

The 2,2,2-trichloroethyl (TCE) group is a prominent example of a haloalkyl-based protecting group. ebi.ac.uk It has been successfully employed for the protection of carboxylic acids, amines, and phosphate groups. researchgate.netchem-station.comnih.gov The key advantage of the TCE group is its stability under a wide range of conditions, including acidic and basic environments where many other protecting groups are labile. chem-station.com

The removal of the TCE group is typically achieved under reductive conditions, most commonly using zinc dust in acetic acid. researchgate.netcdnsciencepub.com This specific deprotection method provides orthogonality, meaning that the TCE group can be selectively removed without affecting other protecting groups in the molecule. organic-chemistry.org This orthogonality is a critical principle in the design of complex synthetic strategies.

The application of the 2,2,2-trichloroethoxycarbonyl (Troc) group, introduced via 2,2,2-trichloroethyl chloroformate, has been particularly valuable in peptide and natural product synthesis. chem-station.comwikipedia.orgscispace.com It serves as a robust protecting group for amines and can be cleaved under mild, reductive conditions, preserving the integrity of sensitive functional groups present in the molecule. chem-station.com

The following table summarizes the key features of the 2,2,2-trichloroethyl protecting group:

| Protected Functional Group | Protecting Reagent | Deprotection Conditions |

| Carboxylic Acid | 2,2,2-Trichloroethanol (B127377) | Zn/Acetic Acid |

| Amine (as Troc) | 2,2,2-Trichloroethyl chloroformate | Zn/Acetic Acid |

| Phosphate | 2,2,2-Trichloroethyl dichlorophosphate (B8581778) | Reductive cleavage |

Recent advancements in protecting group chemistry continue to explore novel haloalkyl moieties and develop more efficient and selective cleavage methods. numberanalytics.com These developments are crucial for enabling the synthesis of increasingly complex and delicate molecules.

Current Trends in the Application of 2,2,2-Trichloroethyl Dichlorophosphate in Specialized Syntheses

This compound is a specialized phosphorylating agent that has found niche applications in organic synthesis, particularly in the preparation of phosphate esters. Its synthesis is typically achieved by the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol. prepchem.com

One of the primary applications of this compound is in the synthesis of oligonucleotides, the building blocks of DNA and RNA. nih.gov In this context, the 2,2,2-trichloroethyl group serves as a protecting group for the phosphate backbone. This protection is crucial during the stepwise assembly of the oligonucleotide chain. The stability of the trichloroethyl group to the conditions used for the removal of other protecting groups, such as those on the nucleobases and the 5'-hydroxyl group, makes it a valuable tool in this field. google.com

The use of this compound and related reagents allows for the formation of phosphotriester intermediates, which are then converted to the natural phosphodiester linkage upon removal of the trichloroethyl protecting group. While phosphoramidite chemistry has become the dominant method for routine oligonucleotide synthesis, the phosphotriester approach using reagents like this compound remains relevant for certain specialized applications and for the synthesis of modified oligonucleotides. nih.gov

Furthermore, the reactivity of this compound allows for the phosphorylation of a variety of alcohols to form the corresponding 2,2,2-trichloroethyl phosphate esters. researchgate.net These esters can be valuable intermediates in the synthesis of more complex phosphorylated molecules.

Recent research has also explored the use of palladium-catalyzed cross-coupling reactions to synthesize 2,2,2-trichloroethyl aryl- and vinyldiazoacetates, which are versatile reagents in rhodium-carbene chemistry. nih.gov While not a direct application of the dichlorophosphate, this highlights the continued interest in molecules containing the 2,2,2-trichloroethyl moiety.

The following table outlines some specialized applications of this compound and related compounds:

| Application Area | Specific Use | Key Advantage |

| Oligonucleotide Synthesis | Phosphate backbone protection | Orthogonal deprotection |

| General Phosphorylation | Synthesis of 2,2,2-trichloroethyl phosphate esters | Formation of stable intermediates |

| Synthesis of Diazo Compounds | Precursor to 2,2,2-trichloroethyl aryl- and vinyldiazoacetates | Versatile building blocks |

| Synthesis of Azodicarboxylates | Preparation of bis(2,2,2-trichloroethyl) azodicarboxylate | Reagent for azo compound synthesis |

| Synthesis of Sulfonamides | Synthesis of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides | Formation of bioactive compounds |

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for preparing 2,2,2-trichloroethyl dichlorophosphate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via phosphorylation reactions using bis(2,2,2-trichloroethyl) phosphorochloridate as a key intermediate. Reaction optimization involves controlling stoichiometry, solvent selection (e.g., pyridine for acid scavenging), and temperature (room temperature for 1.5 hours yields ~50–80% product). Post-synthesis purification often employs preparative TLC or column chromatography .

- Critical Parameters : Excess phosphorochloridate improves conversion, while prolonged reaction times risk side reactions (e.g., hydrolysis). Zinc dust and acetic acid can deprotect trichloroethyl groups post-synthesis .

Q. What analytical techniques are recommended for characterizing this compound, and what are their detection limits?

- Analytical Workflow :

- GC/FPD (Gas Chromatography/Flame Photometric Detection) : Detects organophosphate derivatives at 2 ng/L in water after dichloromethane extraction .

- GC/MS (Gas Chromatography/Mass Spectrometry) : Provides structural confirmation with a detection limit of 10 ng/L in aqueous matrices .

- NMR and IR Spectroscopy : Confirm molecular structure via phosphorus (³¹P) and chlorine (³⁵Cl) nuclear environments, alongside P=O and P-Cl bond vibrations .

Q. What are the key physical-chemical properties (e.g., density, solubility) critical for handling this compound in laboratory settings?

- Physical Properties :

- Density : ~1.89 g/cm³ (predicted) .

- Boiling Point : Estimated 321.2°C (extrapolated from related organophosphates) .

- Solubility : Hydrophobic; soluble in dichloromethane, chloroform, and pyridine. Limited water solubility necessitates careful waste management .

Advanced Research Questions

Q. How does this compound degrade under environmental or biological conditions, and what are the byproducts?

- Degradation Pathways :

- Hydrolysis : Rapid in aqueous alkaline conditions, yielding phosphoric acid derivatives and trichloroethanol. Acidic conditions slow degradation but may release toxic HCl gas .

- Reductive Dechlorination : Zinc-acetic acid systems remove trichloroethyl groups, producing phosphate dianions (e.g., 90% yield of 17 in model studies) .

Q. What challenges arise in quantifying trace levels of this compound in complex matrices, and how can method sensitivity be improved?

- Analytical Challenges :

- Matrix Interference : Co-eluting organophosphates (e.g., TCPP) complicate GC/MS analysis. Use silica gel column prefractionation to isolate the compound .

- Low Volatility : Derivatization with trimethylsilyl reagents enhances GC detectability .

Q. What mechanistic insights explain the compound’s reactivity in phosphorylation reactions, particularly in synthesizing nucleotide analogs?

- Reactivity Profile :

- Nucleophilic Attack : The dichlorophosphate group reacts selectively with hydroxyl groups (e.g., 5'-OH in uridine derivatives), forming stable phosphate esters. Steric hindrance from trichloroethyl groups directs regioselectivity .

- Catalytic Effects : Pd-based catalysts are incompatible due to P-Cl bond instability. Instead, stoichiometric reagents like 2,4,6-triisopropylbenzenesulfonyl chloride drive condensation .

Data Contradictions and Resolution

- Physical Property Discrepancies : Predicted density (1.89 g/cm³) conflicts with EPA-reported TCEP analogs (~1.76 g/cm³) . Resolution requires experimental validation via pycnometry.

- Analytical Reliability : Non-standard methods (e.g., unknown GC protocols) may introduce variability. Cross-validate results using peer-reviewed EPA or IUCLID datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.